

Technical Guide: 3-Bromo-5-fluoro-4-methoxyaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-5-fluoro-4-methoxyaniline

Cat. No.: B1290891

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

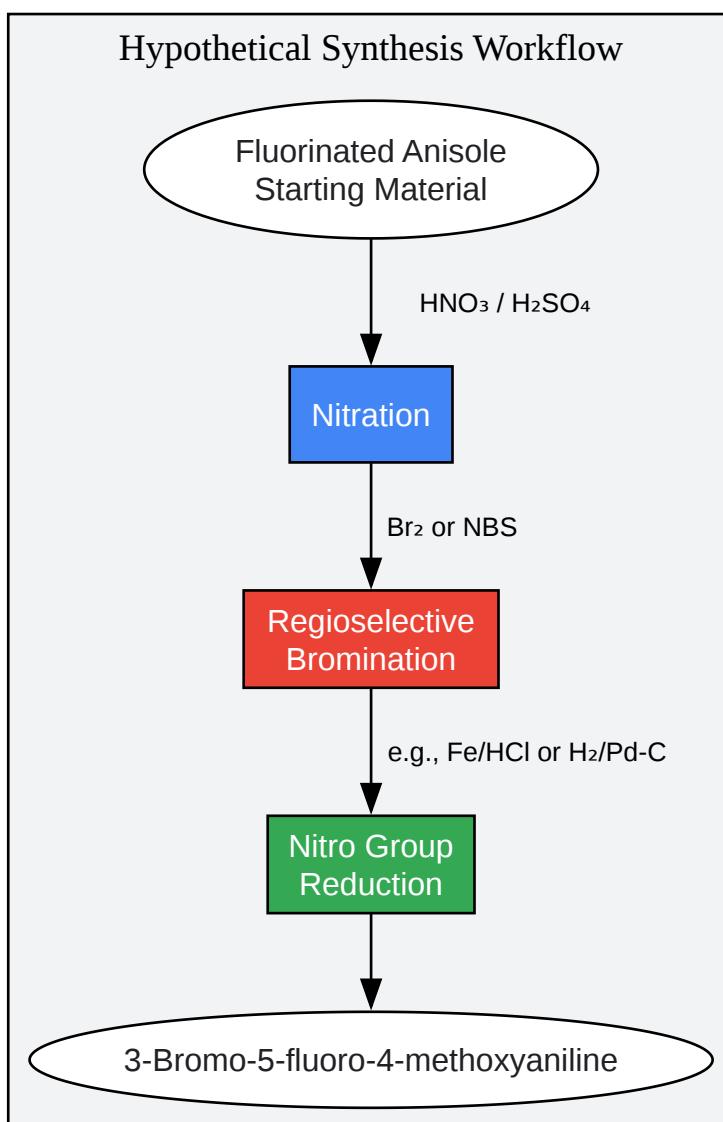
This technical guide provides a comprehensive overview of **3-Bromo-5-fluoro-4-methoxyaniline**, a key chemical intermediate in the pharmaceutical and chemical research sectors. The document details its chemical and physical properties, applications in drug development, and a representative synthetic workflow.

Chemical and Physical Properties

3-Bromo-5-fluoro-4-methoxyaniline is a substituted aniline derivative that serves as a versatile building block in organic synthesis. Its unique combination of bromo, fluoro, and methoxy functional groups makes it a valuable precursor for creating complex molecular architectures, particularly in the development of novel pharmaceutical agents.^[1] The presence of a fluorine atom can enhance the pharmacokinetic properties of a drug candidate, such as improving metabolic stability and bioavailability.^{[2][3]} The bromine atom provides a reactive site for various cross-coupling reactions, enabling the construction of diverse molecular scaffolds.^[2]

Table 1: Physicochemical Properties of **3-Bromo-5-fluoro-4-methoxyaniline**

Property	Value	Reference(s)
Molecular Weight	220.04 g/mol	[1] [4] [5]
Molecular Formula	C ₇ H ₇ BrFNO	[1] [4]
CAS Number	875664-44-1	[1] [4] [6]
Appearance	White to off-white solid	[6]
Melting Point	70-73°C	[1] [6]
Boiling Point	290.56°C (Predicted)	[1]
Purity	≥ 98.0%	[1]


Applications in Drug Development and Research

3-Bromo-5-fluoro-4-methoxyaniline is a critical intermediate in the synthesis of advanced pharmaceutical compounds.[\[1\]](#) Its structural features are highly desirable in medicinal chemistry for the following reasons:

- Pharmaceutical Synthesis: It is integral to the creation of active pharmaceutical ingredients (APIs) and other complex drug molecules.[\[1\]](#)
- Chemical Research and Development: Researchers utilize this compound to explore new chemical reactions and develop innovative synthetic routes for novel compounds.[\[1\]](#)
- Building Block for Heterocycles: As a substituted aniline, it is a precursor for synthesizing various heterocyclic compounds, which are common scaffolds in many therapeutic agents.[\[7\]](#)

Illustrative Synthetic Pathway

While specific proprietary synthesis methods may vary, a plausible synthetic route for **3-Bromo-5-fluoro-4-methoxyaniline** can be conceptualized based on established organic chemistry principles for analogous compounds.[\[8\]](#)[\[9\]](#) A logical workflow would involve the sequential introduction of the desired functional groups onto a suitable starting material. The following diagram illustrates a hypothetical, generalized workflow for the synthesis of substituted anilines.

[Click to download full resolution via product page](#)

Caption: Hypothetical workflow for the synthesis of **3-Bromo-5-fluoro-4-methoxyaniline**.

Experimental Protocols

The following are generalized experimental protocols for the key reactions illustrated in the synthetic workflow. These are representative and would require optimization for specific substrates and scales.

a) Nitration of a Fluorinated Anisole

- Reaction Setup: A cooled, stirred solution of the fluorinated anisole starting material in a suitable solvent (e.g., concentrated sulfuric acid) is prepared in a round-bottom flask equipped with a dropping funnel and a thermometer.
- Addition of Nitrating Agent: A nitrating mixture (e.g., a mixture of concentrated nitric acid and concentrated sulfuric acid) is added dropwise to the reaction mixture while maintaining a low temperature (typically 0-10°C) to control the exothermic reaction.
- Reaction Monitoring: The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Work-up: Upon completion, the reaction mixture is carefully poured over crushed ice, leading to the precipitation of the nitrated product. The solid is then collected by filtration, washed with cold water until neutral, and dried.

b) Bromination of the Nitrated Intermediate

- Reaction Setup: The nitrated intermediate is dissolved in a suitable solvent (e.g., acetic acid or a chlorinated solvent) in a reaction vessel.[8]
- Addition of Brominating Agent: A brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine, is added portion-wise or as a solution in the reaction solvent.[8] The reaction may be carried out at room temperature or with gentle heating.
- Reaction Monitoring: The consumption of the starting material and the formation of the product are monitored by TLC or GC-MS.
- Work-up: After the reaction is complete, the mixture is cooled and poured into water. The product is then extracted with an organic solvent. The organic layer is washed with a reducing agent solution (e.g., sodium thiosulfate) to remove any excess bromine, followed by washing with brine. The organic layer is then dried over an anhydrous salt (e.g., Na_2SO_4) and the solvent is removed under reduced pressure.

c) Reduction of the Nitro Group

- Reaction Setup: The brominated nitro compound is dissolved in a suitable solvent (e.g., ethanol, acetic acid, or ethyl acetate).
- Addition of Reducing Agent: A reducing agent is added. Common methods include:
 - Catalytic Hydrogenation: The solution is subjected to a hydrogen atmosphere in the presence of a catalyst, such as Palladium on carbon (Pd/C).
 - Metal-Acid Reduction: A metal, such as iron powder or tin, is added, followed by the slow addition of an acid, like hydrochloric acid.^[9]
- Reaction Monitoring: The disappearance of the nitro compound is monitored by TLC or HPLC.
- Work-up:
 - For catalytic hydrogenation, the catalyst is removed by filtration through celite, and the solvent is evaporated.
 - For metal-acid reduction, the reaction mixture is basified to precipitate the metal hydroxides. The mixture is then filtered, and the product is extracted from the filtrate with an organic solvent. The solvent is then removed to yield the final aniline product.

Disclaimer: The provided experimental protocols are for illustrative purposes only and should be adapted and optimized by qualified chemists with appropriate safety precautions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 875664-44-1|3-Bromo-5-fluoro-4-methoxyaniline|BLD Pharm [bldpharm.com]
- 5. H59397.03 [thermofisher.com]
- 6. 3-Bromo-5-fluoro-4-methoxyaniline CAS#: 875664-44-1 [m.chemicalbook.com]
- 7. ossila.com [ossila.com]
- 8. CN102199099B - Method for preparing 3-bromo-4-methoxyaniline - Google Patents [patents.google.com]
- 9. CN102199099A - Method for preparing 3-bromo-4-methoxyaniline - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Technical Guide: 3-Bromo-5-fluoro-4-methoxyaniline]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1290891#3-bromo-5-fluoro-4-methoxyaniline-molecular-weight\]](https://www.benchchem.com/product/b1290891#3-bromo-5-fluoro-4-methoxyaniline-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

